2-(Trifluoromethyl)benzamide
Overview
Description
2-(Trifluoromethyl)benzamide is a compound with the molecular formula C8H6F3NO . It is an intermediate used in organic synthesis processes . The compound is a fluorinated aromatic amide .
Synthesis Analysis
The synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles can be achieved by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . Another method involves a copper-mediated three-component reaction of o-iodoanilines, anilines, and ethyl trifluoropyruvate .Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)benzamide can be represented as CHFNO with an average mass of 189.135 Da and a monoisotopic mass of 189.040146 Da .Chemical Reactions Analysis
The reaction mechanism for the synthesis of 2-trifluoromethyl benzimidazoles involves the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 247.3±40.0 °C at 760 mmHg, and a flash point of 103.4±27.3 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications
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Pharmaceutical Chemistry
- Application : 2-(Trifluoromethyl)benzamide is a component of several FDA-approved drugs . The trifluoromethyl group is a common pharmacophore, a part of a molecular structure responsible for a particular biological activity .
- Methods : The trifluoromethyl group is incorporated into potential drug molecules through various synthetic methods .
- Results : Over the past 20 years, 19 FDA-approved drugs have been developed that contain the trifluoromethyl group .
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Environmental Chemistry
- Application : 2-(Trifluoromethyl)benzamide is a degradation by-product of fluopicolide and fluopyram fungicides .
- Methods : The properties of 2-(Trifluoromethyl)benzamide and other degradation by-products were studied using different formulations of density functional theory and high-level model chemistries .
- Results : The standard enthalpies of formation of 2-(Trifluoromethyl)benzamide and other compounds were derived for the first time at the G3MP2//DFT and G4MP2//DFT levels of theory .
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Organic Synthesis
- Application : 2-(Trifluoromethyl)benzamide-D4 is an isotopic labeled intermediate for organic synthesis processes .
- Methods : This compound is used as a building block in the synthesis of more complex organic molecules .
- Results : The specific outcomes depend on the final product being synthesized .
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Materials Engineering
- Application : Fluorine, which is part of 2-(Trifluoromethyl)benzamide, is widely used in materials engineering, including thermal-transfer agents, melted metals, surfactants, dyes, acrylics, thermoplastic, membranes, and other products .
- Methods : The trifluoromethyl group is incorporated into these materials through various methods .
- Results : Many fluorine-containing compounds are employed as pharmaceuticals and agricultural chemicals .
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Safety and Handling
- Application : 2-(Trifluoromethyl)benzamide is used in various industrial processes and laboratory settings, and understanding its safety and handling procedures is crucial .
- Methods : Personal protective equipment such as dust masks (type N95 in the US), eyeshields, and gloves are recommended when handling this compound .
- Results : Proper handling and safety measures can prevent exposure and potential health risks .
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Synthesis of Trifluoromethyl Ethers
- Application : Trifluoromethyl ethers are an unusual class of compounds with interesting properties. 2-(Trifluoromethyl)benzamide can potentially be used in the synthesis of these ethers .
- Methods : The procedure involves the conversion of aliphatic alcohols into trifluoromethyl alkyl ethers .
- Results : The specific outcomes depend on the final product being synthesized .
Safety And Hazards
properties
IUPAC Name |
2-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h1-4H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAYIBZITZBSFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189560 | |
Record name | 2-(Trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
Record name | Benzamide, 2-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-(Trifluoromethyl)benzamide | |
CAS RN |
360-64-5 | |
Record name | 2-(Trifluoromethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=360-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Trifluoromethylbenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 2-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(Trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-(trifluoromethyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.035 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-TRIFLUOROMETHYLBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U8Y7E6AIO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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